molecular formula C9H7N3OS B2856972 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 37039-71-7

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B2856972
CAS No.: 37039-71-7
M. Wt: 205.24
InChI Key: RQTQZVFHWWTISL-UHFFFAOYSA-N
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Description

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a thioxo-dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of 4-aminopyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its thioxo group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQZVFHWWTISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl isonicotinoylacetate (5 g, 25.89 mmol) and thiourea (5.94 g, 77.64 mmol) were suspended in anhydrous p-xylene (100 ml) with vigorous stirring. To the mixture, pyridinium p-toluenesulfonate (150 mg) was added and refluxed for 12-16 h using a Dean-Stark apparatus with continuous removal of water (0.5 ml). The reaction mixture was cooled and a dark brown solid was filtered. The collected solid was suspended in acetone (25 ml) and filtered. The acetone washed product contain trace of thiourea, which was removed by trituration with hot water (20-30 ml). The title compound was isolated by filtration. MS (m/z): 206.2 C9H7N3OS requir. 205.3. 1H-NMR (DMSO-d6): d 12.65 (bm, 2H, NH and SH), 8.71(m, 2H, pryid.), 7.66(m, 2H, Pyrid.), 6.25 (s, 1H, H-5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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